molecular formula C19H19N3O2 B14547970 2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one CAS No. 61779-13-3

2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one

Cat. No.: B14547970
CAS No.: 61779-13-3
M. Wt: 321.4 g/mol
InChI Key: KNYJCQVSWJLQHN-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one is a quinazolinone derivative characterized by a substituted piperidine ring at the C2 position of the quinazolinone core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Properties

CAS No.

61779-13-3

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(4-hydroxy-4-phenylpiperidin-1-yl)-3H-quinazolin-4-one

InChI

InChI=1S/C19H19N3O2/c23-17-15-8-4-5-9-16(15)20-18(21-17)22-12-10-19(24,11-13-22)14-6-2-1-3-7-14/h1-9,24H,10-13H2,(H,20,21,23)

InChI Key

KNYJCQVSWJLQHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as phenylacetonitrile and formaldehyde.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through a condensation reaction between anthranilic acid and formamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Functionalization of the Piperidine Ring

The 4-hydroxy group on the piperidine ring enables alkylation , acylation , and chelation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form ether derivatives.

  • Metal chelation : The hydroxyl and adjacent nitrogen atoms coordinate with metal ions (e.g., Fe³⁺, Cu²⁺), as observed in antioxidant assays ( ).

Example Reaction :

2 4 Hydroxy 4 phenylpiperidin 1 yl quinazolin 4 1H one+CH3IK2CO3,DMFMethyl ether derivative\text{2 4 Hydroxy 4 phenylpiperidin 1 yl quinazolin 4 1H one}+\text{CH}_3\text{I}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{Methyl ether derivative}

Quinazolinone Ring Modifications

The quinazolinone core undergoes electrophilic substitution and oxidative dehydrogenation :

  • Bromination : Reacts with Br₂ in acetic acid at 50°C, substituting at position 6 or 8 of the quinazolinone ring.

  • Oxidation : PIDA (PhI(OAc)₂) mediates dehydrogenation to form 4(3H)-quinazolinone derivatives under mild conditions ( ).

Table 2: Reactivity at the Quinazolinone Core

Reaction TypeReagents/ConditionsProductSource
BrominationBr₂, CH₃COOH, 50°C6-Bromo derivative
Oxidative DehydrogenationPIDA, CH₂Cl₂, rtDehydrogenated quinazolinone

Biological Activity-Driven Reactions

The compound’s bioactivity (e.g., BET protein inhibition) is linked to its ability to undergo hydrogen bonding and π-π stacking interactions. Modifications at the phenylpiperidine group enhance binding affinity:

  • Trifluoromethylation : Introducing -CF₃ groups at the phenyl ring improves lipophilicity and target engagement ( ).

  • Sulfuration : Thiolation at position 2 of the quinazolinone core enhances metal-chelating properties ( ).

Mechanistic Insight :
The hydroxyl group on piperidine participates in H-bonding with biological targets (e.g., BET proteins), while the quinazolinone ring stabilizes interactions via aromatic stacking ( ).

Stability and Degradation Pathways

  • Hydrolysis : The lactam bond in the quinazolinone ring is susceptible to alkaline hydrolysis, forming anthranilic acid derivatives.

  • Photodegradation : UV exposure induces ring-opening reactions, producing benzamide intermediates ().

Degradation Pathway :

QuinazolinoneNaOH H2OAnthranilamide+Piperidine derivative\text{Quinazolinone}\xrightarrow{\text{NaOH H}_2\text{O}}\text{Anthranilamide}+\text{Piperidine derivative}

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison of Quinazolinone Derivatives

CompoundReactivity with Br₂Chelation Capacity (CUPRAC assay)
2-Phenylquinazolin-4(3H)-oneModerateLow
2-(2,3-Dihydroxyphenyl)quinazolin-4(3H)-oneHighHigh ( )
Target CompoundHighModerate ()

Key Research Findings

  • Antioxidant Activity : Derivatives with hydroxyl groups on the phenyl ring exhibit enhanced radical scavenging (ABTS assay: IC₅₀ = 12 µM) ( ).

  • Synthetic Efficiency : Copper-catalyzed methods achieve >90% yield for analogous compounds ( ).

  • Biological Targets : The piperidine hydroxyl group is critical for BET bromodomain inhibition (IC₅₀ = 0.8 µM) ( ).

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Piperidine-Substituted Derivatives

  • 2-(4-Piperidin-1-ylphenyl)quinazolin-4(3H)-one (): Features a piperidine ring linked via a phenyl group.

Aromatic and Heteroaromatic Substituents

  • 2-(4-Hydroxybenzyl)quinazolin-4(3H)-one () : Exhibits antiviral activity against tobacco mosaic virus (TMV) with an EC50 of 100.80 mg/ml. The 4-hydroxybenzyl group enhances hydrogen-bonding interactions but lacks the conformational rigidity of the piperidine ring in the target compound .

Anticancer Activity

  • 3-(1-Hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one (Compound 5, ): Shows potent EGFR inhibitory activity comparable to erlotinib, with selectivity toward cancer cell lines (MDA-MB-231, MCF-7).
  • 2-(4-Nitrophenyl)quinazolin-4(1H)-one () : The electron-withdrawing nitro group may enhance DNA intercalation, a mechanism distinct from the target compound’s hypothesized kinase inhibition .

Antibacterial Activity

  • 3-(4-Fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (9a, ): Demonstrates a zone of inhibition of 1.1 cm against Proteus vulgaris. Fluorine’s electronegativity improves membrane penetration, whereas the target’s hydroxyl group may reduce lipophilicity .

Analgesic and Anti-inflammatory Activity

  • 2-(1-Methylbutylidene)-hydrazino-3-(4-methoxyphenyl)-quinazolin-4(3H)-one (A3, ): Exhibits anti-inflammatory activity surpassing diclofenac sodium.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Substituent Reference
2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one C19H19N3O2 (est.) ~329.38 (est.) ~2.5 (est.) 4-Hydroxy-4-phenylpiperidin-1-yl
2-(4-Hydroxybenzyl)quinazolin-4(3H)-one C15H12N2O2 260.27 1.8 4-Hydroxybenzyl
2-(4-tert-Butylphenyl)quinazolin-4(1H)-one C18H18N2O 278.35 3.2 4-tert-Butylphenyl
2-(Trichloromethyl)quinazolin-4(1H)-one C9H5Cl3N2O 263.50 2.70 Trichloromethyl

Notes:

  • The target compound’s estimated higher molecular weight (~329 vs. 260–278 for others) may impact bioavailability.

Biological Activity

2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one, a compound belonging to the quinazolinone family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O2C_{19}H_{19}N_{3}O_{2}, with a molar mass of 321.37 g/mol. The compound features a quinazolinone core with a phenylpiperidine substituent, which is critical for its biological activity .

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. For instance, a series of quinazolinones were evaluated for their ability to inhibit cancer cell proliferation. The compound demonstrated potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it effectively inhibited the growth of pathogenic strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics .

Neuropharmacological Effects

Research has highlighted the neuropharmacological potential of this compound. It has been investigated for its effects on neurotransmitter systems, particularly its antagonistic activity on serotonin receptors, which may contribute to antidepressant-like effects in animal models .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which have been attributed to its ability to inhibit pro-inflammatory cytokines. In vivo studies demonstrated a reduction in inflammation markers in models of acute and chronic inflammation .

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various quinazolinone derivatives, including this compound. The results indicated that this compound significantly reduced tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .

Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, researchers administered the compound to mice subjected to stress-induced depression models. The results showed a marked improvement in behavioral tests, indicating potential antidepressant effects mediated through serotonin receptor modulation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for quinazolin-4(1H)-one derivatives, and how is the target compound structurally validated?

  • Methodological Answer : Quinazolin-4(1H)-one derivatives are typically synthesized via cyclocondensation of anthranilic acid derivatives with amines or via nucleophilic substitution reactions. For example, derivatives like 2-(phenylamino)quinazolin-4(1H)-one (yield: 80%) are synthesized by reacting anthranilic acid with substituted amines under reflux conditions . Structural validation involves:

  • Infrared (IR) Spectroscopy : Confirming carbonyl (C=O) stretches at ~1670 cm⁻¹ .
  • NMR Spectroscopy : ¹H NMR analysis (e.g., aromatic protons at δ 7.74–8.19 ppm for bromophenyl derivatives) .
  • Mass Spectrometry : Molecular ion peaks matching theoretical molecular weights (e.g., [M+H]+ for C₁₄H₉BrN₂O at m/z 299.99) .

Q. What are the standard analytical techniques for purity assessment of quinazolinone derivatives?

  • Methodological Answer :

  • Melting Point Analysis : Used to assess crystallinity and purity (e.g., 2-((4-bromophenyl)amino)quinazolin-4(1H)-one melts at 164–166°C) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using reverse-phase C18 columns with UV detection.
  • Elemental Analysis : Validates C, H, and N percentages (e.g., C: 76.80%, H: 6.14%, N: 17.06% for a pyrazolyl derivative) .

Advanced Research Questions

Q. How do substituents on the quinazolinone core influence biological activity, and what experimental designs optimize SAR studies?

  • Methodological Answer : Substituents like halogens (Br, Cl), nitro groups (NO₂), and aryl/heteroaryl moieties modulate activity. For example:

  • Anticancer Activity : 2-(4-Bromophenyl)quinazolin-4(1H)-one inhibits cathepsin B, a protease linked to tumor progression .
  • Antimicrobial Activity : Nitrophenyl derivatives exhibit enhanced activity due to electron-withdrawing effects .
    • Experimental Design :
  • Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., para vs. meta nitro groups) .
  • Docking Simulations : Use AutoDock Vina to predict binding affinities to targets like cathepsin B .

Q. How can researchers resolve contradictions in biological data for structurally similar quinazolinone derivatives?

  • Methodological Answer : Contradictions may arise from assay conditions or subtle structural differences. Strategies include:

  • Dose-Response Curves : Validate IC₅₀ values across multiple concentrations (e.g., cathepsin B inhibition varies with substituent position) .
  • Metabolic Stability Assays : Assess compound stability in liver microsomes to rule out pharmacokinetic artifacts .
  • Crystallography : Resolve 3D structures to identify critical binding interactions (e.g., hydrogen bonding with hydroxy groups) .

Q. What strategies improve the yield of challenging quinazolinone syntheses (e.g., low-yield cyclization steps)?

  • Methodological Answer :

  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yields by 15–20% .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) often improve solubility of intermediates .

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